2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Catalog No.
S3178925
CAS No.
895457-97-3
M.F
C16H12N2O5S
M. Wt
344.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-is...

CAS Number

895457-97-3

Product Name

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide

Molecular Formula

C16H12N2O5S

Molecular Weight

344.34

InChI

InChI=1S/C16H12N2O5S/c19-13(9-24(22,23)10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21)

InChI Key

DWUOXXKLUAPKRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O

Solubility

not available

The compound 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a complex organic molecule that features a sulfonamide group attached to an isoindoline derivative. The isoindoline structure contains a 1,3-dioxo moiety, which contributes to its potential biological activity. This compound is characterized by its unique combination of functional groups, including the benzenesulfonyl group and an acetamide moiety, which may influence its solubility, reactivity, and biological interactions.

Due to the lack of information on its specific applications, a mechanism of action cannot be established for 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide.

As no data exists on this specific compound, it's important to handle any unknown compound with caution. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

Future Research Directions

  • Synthesis and characterization of 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide to determine its physical and chemical properties.
  • Exploration of its potential reactivity and participation in various chemical transformations.
  • Investigation of its biological activity, if any, to determine its potential applications in drug discovery or other fields.

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
  • Reduction: The isoindoline-1,3-dione moiety can be reduced to yield isoindoline derivatives.
  • Substitution: Nucleophilic substitution reactions can occur with amines or thiols under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used for reductions.
  • Substitution: Basic conditions facilitate nucleophilic attacks by amines or thiols.

Major Products

The major products of these reactions include:

  • Aldehydes or carboxylic acids from oxidation.
  • Isoindoline derivatives from reduction.
  • Various substituted sulfonyl derivatives from substitution reactions.

The biological activity of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide may involve interactions with specific molecular targets such as enzymes or receptors. The isoindoline moiety is often associated with various pharmacological effects, including anti-inflammatory and anticancer activities. The sulfonamide group may enhance the compound's binding affinity and specificity towards biological targets.

The synthesis of this compound typically involves multiple steps:

  • Formation of Isoindoline Moiety: Cyclization of phthalic anhydride with ammonia or primary amines yields the isoindoline structure.
  • Sulfonylation: Introduction of the benzenesulfonyl group through reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Acetamide Formation: The final step involves coupling the intermediate with acetic acid derivatives under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

This compound has potential applications in medicinal chemistry due to its unique structural features. It may serve as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Studies on the interactions of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide with biological targets are essential for understanding its mechanism of action. Research may focus on its binding affinity to specific receptors or enzymes, elucidating how structural elements influence its biological effects.

Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carboxamide
  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide
  • 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Uniqueness

The unique aspect of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide lies in the presence of the benzenesulfonyl group combined with the isoindoline structure. This combination can significantly affect its reactivity and biological activity compared to similar compounds. For instance, the methoxy substitution in related compounds may alter solubility and binding properties, making this compound distinct in its interactions and potential applications in drug development.

XLogP3

1.4

Dates

Modify: 2023-08-18

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